molecular formula C16H15NO B1316842 (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 25870-78-4

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B1316842
CAS RN: 25870-78-4
M. Wt: 237.3 g/mol
InChI Key: GGFGAKAXMDNIMO-MDZDMXLPSA-N
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Description

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as AMMP, is a synthetic compound with a wide range of applications in the medical, scientific, and industrial fields. AMMP is a versatile molecule that can be used in a variety of ways and has been studied extensively for its potential uses and effects.

Scientific Research Applications

Antioxidant Activity

A study on 2'-aminochalcone derivatives, including compounds structurally similar to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, revealed their potential antioxidant activity. These compounds were synthesized and characterized using various analytical methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. It was found that aminochalcones with hydroxyl functionalities exhibited stronger antioxidant activity (Sulpizio, Roller, Giester, & Rompel, 2016).

Crystal Structures and Computational Studies

Several studies have focused on determining the crystal structures of chalcone derivatives, which include molecules similar to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These studies provide insights into molecular geometry, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Electrochemical Studies

Research on biphenyl-based compounds, including structures related to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has shown their application in corrosion inhibition. These compounds were investigated for their efficiency against corrosion of mild steel, with the study including electrochemical impedance spectra and adsorption isotherm analysis (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

Potential Antiviral Properties

A study on 4′-acetamidechalcones, closely related to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, assessed their potential interactions with protein targets in SARS-CoV-2. Through molecular docking assays, it was observed that these chalcones could inhibit the interaction of the virus with host cells and interfere with viral replication, suggesting potential antiviral properties (Almeida-Neto et al., 2020).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, indicating that compounds like (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit solvatochromic effects. These effects are due to intramolecular charge transfer interactions, which are significant for understanding the electronic structure and reactivity of these molecules (Kumari, Varghese, George, & Sudhakar, 2017).

Nonlinear Optical Properties

A derivative of (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, specifically a new chalcone derivative, was investigated for its linear and nonlinear properties using density functional theory. The study highlights the importance of these compounds in applications related to nonlinear optics (Valverde, Osório, Fonseca, & Baseia, 2018).

properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,17H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFGAKAXMDNIMO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558330
Record name (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS RN

25870-78-4
Record name (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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